

# Physical and chemical characteristics of Naphthol Green B

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## Compound of Interest

Compound Name: Naphthalene green

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## Naphthol Green B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Naphthol Green B, also known by synonyms such as Acid Green 1 and C.I. 10020, is a coordination complex of iron.[1] It is a nitroso dye widely utilized across various scientific and industrial domains. In research and clinical settings, it is particularly valued as a histological stain for collagen and as an indicator in complexometric titrations.[2][3] Its applications also extend to the dyeing of wool, nylon, paper, and other materials.[1][3] This guide provides an in-depth overview of the physical and chemical characteristics of Naphthol Green B, detailed experimental protocols for its key applications, and an examination of its interaction with biological macromolecules.

### Physical and Chemical Characteristics

Naphthol Green B is a dark green to black powder. It is known for its excellent solubility in water and ethanol.[4] The molecule is a sodium salt of the trisulfonated 1-nitroso-2-naphthol ligand coordinated to a central iron(III) ion.[1]

**Table 1: Physical and Chemical Properties of Naphthol Green B**

Property	Value	References
Synonyms	Acid Green 1, C.I. 10020	[1]
CAS Number	19381-50-1	[1]
Molecular Formula	C <sub>30</sub> H <sub>15</sub> FeN <sub>3</sub> Na <sub>3</sub> O <sub>15</sub> S <sub>3</sub>	[1]
Molecular Weight	878.46 g/mol	[3]
Appearance	Dark green to black powder	
Solubility	Very soluble in water and ethanol	[4]
Absorption Max (λmax)	714 nm in water	[1][4]
Melting Point	349.84 °C	

## Experimental Protocols

### Histological Staining: Modified Masson's Trichrome with Naphthol Green B Counterstain

Naphthol Green B is an effective counterstain for collagen in various trichrome staining methods, lending a vibrant green color to connective tissue. While many protocols specify Fast Green FCF or Light Green, Naphthol Green B can be used as a suitable alternative for staining collagen. The following is a modified Lillie's trichrome protocol, a common variant of the Masson's trichrome stain.[5][6]

**Objective:** To differentiate collagen from muscle and cytoplasm in tissue sections.

**Materials:**

- 5 µm paraffin-embedded tissue sections
- Bouin's fluid (optional, for secondary fixation)

- Weigert's iron hematoxylin
- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic/Phosphotungstic acid solution
- Naphthol Green B solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)
- 1% Acetic acid solution
- Ethanol series (70%, 95%, 100%)
- Xylene
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
  1. Deparaffinize sections in xylene (2 changes, 5 minutes each).
  2. Rehydrate through descending grades of ethanol (100%, 95%, 70%; 2 minutes each).
  3. Rinse in distilled water.
- (Optional) Mordanting: For formalin-fixed tissues, mordant in Bouin's fluid for 1 hour at 56°C to intensify colors. Wash in running tap water until the yellow color disappears.[6]
- Nuclear Staining:
  1. Stain in Weigert's iron hematoxylin for 10 minutes.
  2. Wash in running tap water for 10 minutes.
  3. Rinse in distilled water.
- Cytoplasmic and Muscle Staining:

1. Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
  2. Rinse in distilled water.
- Differentiation:
    1. Place in a solution of 2.5% phosphomolybdic acid and 2.5% phosphotungstic acid for 5 minutes.<sup>[5]</sup>
    2. Rinse in distilled water.
  - Collagen Staining:
    1. Stain in Naphthol Green B solution for 5-10 minutes.
    2. Rinse briefly in distilled water.
  - Final Rinse:
    1. Place in 1% acetic acid solution for 2 minutes.
    2. Rinse in distilled water.
  - Dehydration and Mounting:
    1. Dehydrate quickly through ascending grades of ethanol.
    2. Clear in xylene and mount with a resinous medium.

#### Expected Results:

- Nuclei: Black
- Cytoplasm, Muscle, Erythrocytes: Red/Pink
- Collagen: Green

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